[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
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Overview
Description
Asebotoxin I is a natural product found in Pieris japonica with data available.
Scientific Research Applications
Synthesis and Structural Studies
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for the pine sawfly, demonstrating its application in ecological and entomological studies (Nakamura & Mori, 1999).
Chemoenzymatic Preparation : It's involved in the chemoenzymatic preparation of enantiopure compounds, showcasing its role in the field of stereochemistry and pharmaceutical preparations (Gyarmati et al., 2004).
Asymmetric Synthesis : This compound is used in asymmetric synthesis processes for creating bicyclic and tricyclic polypropanoates, indicating its importance in organic chemistry and drug synthesis (Marchionni & Vogel, 2001).
Intermediate in Methylcitrate Cycle : The compound plays a role as an intermediate in the methylcitrate cycle in bacteria and fungi, relevant in microbiological research (Darley et al., 2003).
Natural Product Isolation and Analysis
Diterpenoid Alkaloid Isolation : Isolated from traditional Chinese medicine, showcasing its role in the study of natural products and traditional remedies (Lei et al., 2011).
Sponge-Derived Compounds : Found in compounds isolated from the sponge Cymbastela hooperi, indicating its significance in marine biology and bioactive substance research (Linden et al., 1997).
Synthetic Applications
Sesquiterpenoid Synthesis : Utilized in the synthesis of novel sesquiterpenoid skeletons, underlining its use in developing new chemical entities for potential therapeutic applications (Ruiz-Ferrer et al., 2021).
Ligand Synthesis and Characterization : The compound is involved in the synthesis and study of macrocyclic ligands, contributing to the field of coordination chemistry (Bencini et al., 1992).
Properties
CAS No. |
23984-17-0 |
---|---|
Molecular Formula |
C23H38O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H38O7/c1-6-17(26)30-18-12-7-8-13-21(5,28)14-9-15(24)19(2,3)23(14,29)16(25)10-22(13,18)11-20(12,4)27/h12-16,18,24-25,27-29H,6-11H2,1-5H3/t12-,13+,14+,15+,16+,18?,20-,21-,22+,23+/m1/s1 |
InChI Key |
UVIOAKNWFGGRCJ-SZLBESSXSA-N |
Isomeric SMILES |
CCC(=O)OC1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Canonical SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Synonyms |
acebotoxin III asebotoxin I asebotoxin III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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